Cas no 133005-42-2 (8H-Pentaleno[4,3a-b:1,2-c']difuran-2,8(1H)-dione, octahydro-5a,9-dihydroxy-3a,5b,8a-trimethyl-, (3aS,5aS,5bS,8aS,9R,9aS)-)

8H-Pentaleno[4,3a-b:1,2-c']difuran-2,8(1H)-dione, octahydro-5a,9-dihydroxy-3a,5b,8a-trimethyl-, (3aS,5aS,5bS,8aS,9R,9aS)- structure
133005-42-2 structure
Product Name:8H-Pentaleno[4,3a-b:1,2-c']difuran-2,8(1H)-dione, octahydro-5a,9-dihydroxy-3a,5b,8a-trimethyl-, (3aS,5aS,5bS,8aS,9R,9aS)-
Numero CAS:133005-42-2
MF:C15H20O6
MW:296.31
CID:224756
PubChem ID:132427619
Update Time:2024-03-01

8H-Pentaleno[4,3a-b:1,2-c']difuran-2,8(1H)-dione, octahydro-5a,9-dihydroxy-3a,5b,8a-trimethyl-, (3aS,5aS,5bS,8aS,9R,9aS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 8H-Furo[3',4':4,5]pentaleno[1,6a-b]furan-2,8(1H)-dione,octahydro-5a,9-dihydroxy-3a,5b,8a-trimethyl-, (3aS,5aS,5bS,8aS,9R,9aS)-
    • 8H-Furo[3',4':4,5]pentaleno[1,6a-b]furan-2,8(1H)-dione,octahydro-5a,9-dihydroxy-3a,5b,8a-trimethyl-, (3aS,5aS,5bS,8aS,9R,9aS)
    • (-)-Anislactone B
    • 8H-Pentaleno[4,3a-b:1,2-c']difuran-2,8(1H)-dione,octahydro-5a,9-dihydroxy-3a,5b,8a-trimethyl-, (3aS,5aS,5bS,8aS,9R,9aS)- (9CI)
    • 8H-Pentaleno[4,3a-b:1,2-c']difuran-2,8(1H)-dione,octahydro-5a,9-dihydroxy-3a,5b,8a-trimethyl-, [3aS-(3aa,5ab,5bb,8ab,9a,9aR*)]-
    • Anislactone B
    • 8H-Pentaleno(4,3a-b:1,2-c')difuran-2,8(1H)-dione, octahydro-5a,9-dihydroxy-3a,5b,8a-trimethyl-, (3aS,5aS,5bS,8aS,9R,9aS)-
    • CID 132427619
    • 8H-Pentaleno[4,3a-b:1,2-c']difuran-2,8(1H)-dione, octahydro-5a,9-dihydroxy-3a,5b,8a-trimethyl-, (3aS,5aS,5bS,8aS,9R,9aS)-
    • 133005-42-2
    • henrylactone G
    • Inchi: 1S/C15H20O6/c1-11-7-20-10(18)13(11,3)9(17)14-6-8(16)21-12(14,2)4-5-15(11,14)19/h9,17,19H,4-7H2,1-3H3/t9?,11-,12+,13+,14-,15+/m1/s1
    • Chiave InChI: QMZMARJPDZSGFF-VDJJUMEISA-N
    • Sorrisi: O1C(C[C@@]23[C@]1(C)CC[C@@]2([C@]1(C)COC([C@]1(C)C3O)=O)O)=O

Proprietà calcolate

  • Massa esatta: 296.12598835g/mol
  • Massa monoisotopica: 296.12598835g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 0
  • Complessità: 589
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 93.1
  • XLogP3: -0.3

Proprietà sperimentali

  • Densità: 1.44±0.1 g/cm3(Predicted)
  • Punto di fusione: 278-281 °C
  • Punto di ebollizione: 525.3±50.0 °C(Predicted)
  • pka: 13.61±0.70(Predicted)

8H-Pentaleno[4,3a-b:1,2-c']difuran-2,8(1H)-dione, octahydro-5a,9-dihydroxy-3a,5b,8a-trimethyl-, (3aS,5aS,5bS,8aS,9R,9aS)- Letteratura correlata

Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited